molecular formula C18H16N2O3 B2893414 (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 341483-39-4

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No. B2893414
CAS RN: 341483-39-4
M. Wt: 308.337
InChI Key: QDOJDBACNOLGSS-OAGGEKHMSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from such reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like mass spectrometry and infrared spectroscopy are often used .

Scientific Research Applications

Medicinal Drug Development

The oxazole scaffold found in the compound is a common feature in various medicinal drugs. For instance, it is present in Aleglitazar , an antidiabetic agent, and Ditazole , which acts as a platelet aggregation inhibitor . Additionally, it’s found in Mubritinib , a tyrosine kinase inhibitor used in cancer therapy, and Oxaprozin , a COX-2 inhibitor with anti-inflammatory properties . The compound’s structure could be explored for the development of new drugs with similar or improved therapeutic effects.

Antimicrobial Activity

Compounds with an oxazole ring have demonstrated antimicrobial properties. This suggests that the compound could be researched for its potential use in combating bacterial, fungal, or viral infections, contributing to the field of antibiotics and antiviral drugs .

Anti-Cancer Research

Oxazole derivatives have been studied for their anti-cancer activities. The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, understanding its mechanism of action, and potentially developing new oncological treatments .

Crystallography and Structural Analysis

The crystal structure of this compound, with its fused five-membered rings and N-bound aromatic substituents forming a pincer-like motif, is of interest in the field of crystallography. Researchers can study the compound’s crystal packing and intermolecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for understanding molecular stability and reactivity .

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to study intermolecular interactions in crystal structures. The compound’s significant contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts can be analyzed to gain insights into its solid-state properties and potential applications in material science .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19-15(12-8-4-2-5-9-12)14-16(23-19)18(22)20(17(14)21)13-10-6-3-7-11-13/h2-11,14-16H,1H3/t14-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJDBACNOLGSS-OAGGEKHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

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